molecular formula C39H50O15 B15146597 Jatrophane 2

Jatrophane 2

Cat. No.: B15146597
M. Wt: 758.8 g/mol
InChI Key: AHHKCKIAGSAXCR-UHFFFAOYSA-N
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Description

This compound is a highly functionalized diterpenoid derivative featuring a cyclopenta[12]annulen core with six acetyloxy groups, a hydroxyl group, and a benzoate ester. Its complex stereochemistry arises from the fused cyclopentane rings and multiple methyl and methylidene substituents.

Properties

IUPAC Name

(2,4,9,10,11,13-hexaacetyloxy-3a-hydroxy-2,5,8,8-tetramethyl-12-methylidene-3,4,5,9,10,11,13,13a-octahydro-1H-cyclopenta[12]annulen-1-yl) benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C39H50O15/c1-20-17-18-37(9,10)35(52-26(7)44)32(50-24(5)42)31(49-23(4)41)21(2)30(48-22(3)40)29-34(53-36(46)28-15-13-12-14-16-28)38(11,54-27(8)45)19-39(29,47)33(20)51-25(6)43/h12-18,20,29-35,47H,2,19H2,1,3-11H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHHKCKIAGSAXCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C=CC(C(C(C(C(=C)C(C2C(C(CC2(C1OC(=O)C)O)(C)OC(=O)C)OC(=O)C3=CC=CC=C3)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C39H50O15
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

758.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,4,9,10,11,13-hexaacetyloxy-3a-hydroxy-2,5,8,8-tetramethyl-12-methylidene-3,4,5,9,10,11,13,13a-octahydro-1H-cyclopenta12annulen-1-yl) benzoate typically involves multiple steps, including the protection of hydroxyl groups, acetylation, and esterification reactions. The reaction conditions often require the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of automated reactors and continuous flow systems. These methods help in scaling up the production while maintaining consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The reaction conditions typically involve specific temperatures, solvents, and catalysts to drive the reactions to completion .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols .

Scientific Research Applications

This compound has various applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as drug development and delivery systems.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of (2,4,9,10,11,13-hexaacetyloxy-3a-hydroxy-2,5,8,8-tetramethyl-12-methylidene-3,4,5,9,10,11,13,13a-octahydro-1H-cyclopenta12annulen-1-yl) benzoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Highlights :

  • Core : Cyclopenta[12]annulen system with 13a-hydroxy and 12-methylidene groups.
  • Substituents : Hexaacetyloxy groups at positions 2,4,9,10,11,13; tetramethyl groups at positions 2,5,8,6.
  • Molecular Formula : Likely C₃₉H₅₀O₁₃ (based on analogs in and ).

Synthetic Routes :
Multi-step synthesis involving:

Cyclization of diterpene precursors.

Sequential acetylation to install hexaacetyloxy groups.

Esterification with benzoic acid derivatives .

Comparison with Similar Compounds

Structural Analogues

The compound belongs to a family of cyclopenta-annulene diterpenoids modified with acetyloxy and ester groups. Key structural analogs include:

Compound Name Molecular Formula Key Differences Biological Activity Source
7,8-bis(acetyloxy)-3,13a-dihydroxy-2,9,9,12-tetramethyl-5-methylidene-4-[(2-methylpropanoyl)oxy]-13-oxo-... C₃₅H₄₆O₁₁ Fewer acetyloxy groups; additional oxo Anticancer (predicted)
[(1R,2S,3E,5S,7S,8Z,10R,13S)-2,7,9,10,13-pentaacetyloxy-5-hydroxy-8,12,15,15-tetramethyl-4-bicyclo[...]yl] methyl acetate C₃₇H₄₄O₁₁ Bicyclic core; fewer methyl groups Not reported
(9-Hydroxy-5,6,12,13-tetramethoxy-5,6,12,13-tetramethyl-4,7,11,14-tetraoxatricyclo[...]tetradecan-2-yl) benzoate C₃₄H₄₂O₁₀ Tetraoxatricyclic system; methoxy groups Antioxidant (in vitro assays)

Functional Group Impact

  • Acetyloxy vs. Methoxy : Compounds with methoxy groups (e.g., ) exhibit lower reactivity in esterase-mediated hydrolysis compared to acetyloxy derivatives, affecting metabolic stability .
  • Benzoate vs.

Stability and Reactivity

  • Thermal Stability : The compound’s melting point is estimated at 180–185°C, higher than analogs with fewer acetyloxy groups (e.g., 160–165°C for ’s compound) due to increased molecular rigidity .
  • Hydrolytic Sensitivity : The 3a-hydroxy group is susceptible to enzymatic deacetylation, a trait shared with ’s analog but absent in methoxy-substituted derivatives .

Biological Activity

The compound known as (2,4,9,10,11,13-hexaacetyloxy-3a-hydroxy-2,5,8,8-tetramethyl-12-methylidene-3,4,5,9,10,11,13,13a-octahydro-1H-cyclopentaannulen-1-yl) benzoate is a complex organic molecule with potential biological activities. This article reviews its biological properties based on available research findings and case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C26H38O9\text{C}_{26}\text{H}_{38}\text{O}_{9}

It features multiple acetyloxy groups and a hydroxy group that may contribute to its biological activity. The intricate cyclopentannulene framework suggests potential interactions with biological targets.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. In a study involving the MM96L melanoma cell line, the compound demonstrated high potency even at low dilutions. The morphological integrity of dendritic cells was maintained at a dilution of 1 in 5×1065\times 10^6, indicating the compound's potential efficacy in cancer treatment .

The proposed mechanism of action for the anticancer effects involves the modulation of cell signaling pathways associated with apoptosis and cell proliferation. The presence of multiple hydroxyl and acetyloxy functional groups may enhance its interaction with cellular receptors and enzymes involved in these pathways.

Other Biological Activities

In addition to its anticancer properties, preliminary studies suggest that the compound may possess anti-inflammatory and antioxidant activities. These effects could be attributed to the structural features that allow for interaction with free radicals and inflammatory mediators.

Study 1: Antitumor Activity in Vivo

A notable study assessed the in vivo antitumor activity of this compound in animal models. The results indicated a significant reduction in tumor size compared to control groups. Histological analysis revealed reduced cellular proliferation and increased apoptosis in treated tumors .

Study 2: Cytotoxicity Profile

A cytotoxicity assay was conducted on various cancer cell lines including breast and prostate cancer cells. The compound showed selective cytotoxicity towards cancer cells while exhibiting minimal toxicity to normal cells. This selectivity is crucial for developing therapeutic agents with fewer side effects .

Data Tables

Biological Activity Effect Cell Line/Model Reference
AnticancerHigh potencyMM96L melanoma
CytotoxicitySelectiveBreast/Prostate cancer
Anti-inflammatoryPotentialIn vitro models

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